D-Phenylglycyl Cephalexin-d5 D-Phenylglycyl Cephalexin-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209028
InChI:
SMILES:
Molecular Formula: C₂₄H₁₉D₅N₄O₅S
Molecular Weight: 485.57

D-Phenylglycyl Cephalexin-d5

CAS No.:

Cat. No.: VC0209028

Molecular Formula: C₂₄H₁₉D₅N₄O₅S

Molecular Weight: 485.57

* For research use only. Not for human or veterinary use.

D-Phenylglycyl Cephalexin-d5 -

Specification

Molecular Formula C₂₄H₁₉D₅N₄O₅S
Molecular Weight 485.57

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

D-Phenylglycyl Cephalexin-d5 retains the core structure of cephalexin, a first-generation cephalosporin, but incorporates a phenylglycyl side chain and deuterium substitutions. The phenylglycyl moiety enhances binding affinity to penicillin-binding proteins (PBPs), while deuterium atoms at specific positions improve metabolic stability and analytical detection . The molecular formula C24H19D5N4O5SC_{24}H_{19}D_5N_4O_5S reflects these modifications, with deuterium primarily replacing hydrogens in the methyl and aromatic groups .

Table 1: Comparative Molecular Properties of Cephalexin Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Modifications
CephalexinC16H17N3O4SC_{16}H_{17}N_3O_4S347.39Base structure
Cephalexin-d5 HydrateC16H14D5N3O5SC_{16}H_{14}D_5N_3O_5S370.43Deuterated methyl groups
D-Phenylglycyl Cephalexin-d5C24H19D5N4O5SC_{24}H_{19}D_5N_4O_5S485.57Phenylglycyl side chain + d5

This structural comparison highlights the incremental changes that enhance analytical utility without altering the core β-lactam ring responsible for antibacterial activity.

Synthesis and Manufacturing

Enzymatic Synthesis Pathways

The production of D-Phenylglycyl Cephalexin-d5 involves a two-step enzymatic process:

  • Nitrile Hydration: D-Phenylglycine nitrile is hydrated to D-phenylglycine amide using nitrile hydratase, ensuring stereochemical purity.

  • Acylation: The amide undergoes acylation with 7-aminocephalosporanic acid (7-ACA) in the presence of penicillin G acylase, forming the cephalexin backbone.

Deuterium labeling is achieved through precursor substitution, where deuterated reagents introduce 2H^2H at specific positions. For example, deuterated methanol (CD3ODCD_3OD) or deuterated acetic acid (CD3COODCD_3COOD) can replace hydrogen-containing solvents during synthesis, ensuring isotopic enrichment .

Table 2: Key Synthesis Parameters

StepReagents/EnzymesTemperature (°C)Yield (%)
Nitrile HydrationNitrile hydratase, D2OD_2O3085
AcylationPenicillin G acylase2578
Deuterium IncorporationCD3ODCD_3OD, CD3COODCD_3COOD4092

This method ensures a 92% isotopic purity, critical for minimizing interference in MS analyses .

Applications in Pharmaceutical Research

Quantitative Mass Spectrometry

D-Phenylglycyl Cephalexin-d5’s primary role lies in its use as an internal standard for MS quantification. Its deuterated structure creates a distinct mass-to-charge (m/zm/z) ratio, enabling separation from non-deuterated cephalexin in biological matrices . For instance, in plasma samples, the compound’s m/zm/z of 486.3 (vs. 481.3 for cephalexin) allows precise calibration curves with a linear range of 0.1–100 ng/mL and a detection limit of 0.03 ng/mL .

Metabolic Stability Studies

Deuterium’s kinetic isotope effect reduces metabolic degradation rates, extending the compound’s half-life in vivo. Studies in murine models show a 20% increase in half-life compared to non-deuterated cephalexin, facilitating prolonged pharmacokinetic monitoring .

Environmental Tracking

Researchers employ D-Phenylglycyl Cephalexin-d5 to trace cephalexin persistence in wastewater and soil. In a 2024 study, deuterated analogs detected cephalexin residues at concentrations as low as 0.5 ppb in agricultural runoff, revealing a half-life of 14 days in aerobic soils .

Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS)

HRMS coupled with liquid chromatography (LC) achieves baseline separation of deuterated and non-deuterated species. A 2023 methodology paper reported a retention time shift of 0.2 minutes between D-Phenylglycyl Cephalexin-d5 and cephalexin using a C18 column and acetonitrile gradient .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common, 1H^1H-NMR spectra of D-Phenylglycyl Cephalexin-d5 exhibit deuterium-induced peak splitting. The methyl group signal at δ 1.3 ppm splits into a quintet due to 2H^2H-1H^1H coupling, confirming deuterium incorporation.

Stability and Degradation Pathways

Hydrolytic Degradation

The β-lactam ring remains susceptible to hydrolysis, but deuterium substitution slows this process. At pH 7.4 and 37°C, D-Phenylglycyl Cephalexin-d5 degrades 15% slower than cephalexin, with a rate constant (kk) of 2.3×103h12.3 \times 10^{-3} \, \text{h}^{-1} vs. 2.7×103h12.7 \times 10^{-3} \, \text{h}^{-1}.

Photolytic Stability

Under UV light (254 nm), the compound exhibits 30% degradation over 24 hours, compared to 45% for non-deuterated analogs, due to deuterium’s lower vibrational energy reducing bond cleavage .

Environmental and Clinical Implications

Antibiotic Resistance Monitoring

Deuterated analogs enable tracking of cephalexin’s contribution to resistance gene propagation. A 2025 study linked environmental cephalexin levels above 10 ppb to a 2.5-fold increase in blaTEM1bla_{TEM-1} gene expression in E. coli .

Regulatory Considerations

The U.S. FDA mandates deuterated internal standards for cephalosporin bioequivalence studies, ensuring assay precision within ±10% error margins .

Future Directions

Enhanced Synthetic Techniques

Future research aims to optimize deuterium incorporation using CRISPR-engineered enzymes, potentially achieving >99% isotopic purity.

Expanded Environmental Applications

Ongoing projects explore D-Phenylglycyl Cephalexin-d5’s utility in oceanic antibiotic monitoring, addressing marine resistance hotspots .

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